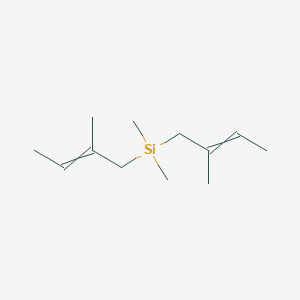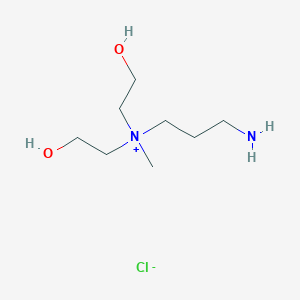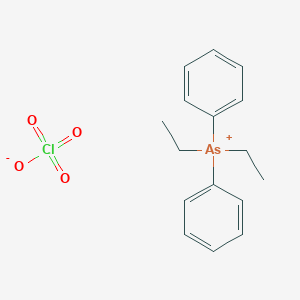
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to an oxygen atom within a cyclic framework. This compound is notable for its stability and resistance to oxidation and hydrolysis, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane typically involves the reaction of hexamethylcyclotrisiloxane with ethylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized siloxanes with different substituents replacing the original groups.
科学研究应用
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants, as well as in the formulation of specialty polymers.
作用机制
The mechanism by which 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane exerts its effects is primarily related to its ability to form stable bonds with various substrates. The silicon-oxygen bond within the compound is highly resistant to cleavage, providing durability and resistance to environmental degradation. This stability is crucial for its applications in harsh conditions, such as in industrial processes or biomedical devices.
相似化合物的比较
Similar Compounds
Hexamethylcyclotrisiloxane: A precursor in the synthesis of 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane, known for its cyclic structure and stability.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar stability and applications in the production of silicone polymers.
Trimethylsilanol: A simpler organosilicon compound used in various chemical reactions and as a building block for more complex molecules.
Uniqueness
This compound stands out due to its specific combination of ethyl and methyl groups, which impart unique chemical properties such as enhanced hydrophobicity and thermal stability. These characteristics make it particularly valuable in applications requiring long-term durability and resistance to environmental factors.
属性
CAS 编号 |
64588-35-8 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC 名称 |
5-ethyl-2,2,3,3,4,4-hexamethyloxasilolane |
InChI |
InChI=1S/C11H24OSi/c1-8-9-10(2,3)11(4,5)13(6,7)12-9/h9H,8H2,1-7H3 |
InChI 键 |
ZWPMNWHWVPPGGQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C([Si](O1)(C)C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


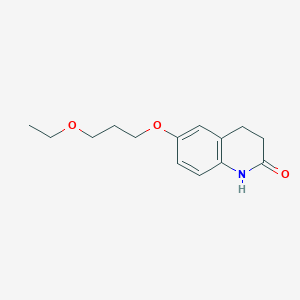

![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
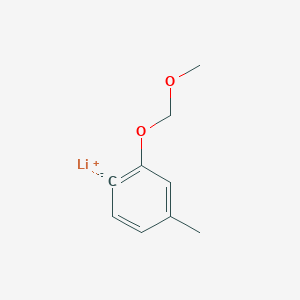
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)


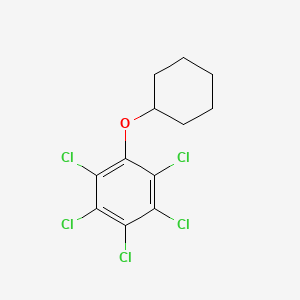
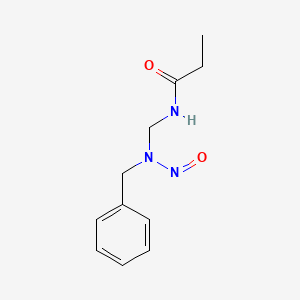
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
